tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of an iodine atom at the 3-position, a methoxy group at the 6-position, and a tert-butyl ester at the 1-position of the indole ring
Mechanism of Action
Target of Action
Tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, contributing to their biological activity .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including anti-viral, anti-cancer, and anti-microbial effects .
Action Environment
Factors such as temperature, light, and humidity can affect the stability and efficacy of many compounds .
Preparation Methods
The synthesis of tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodoaniline and 6-methoxyindole.
Formation of Indole Core: The indole core is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of Functional Groups: The methoxy group is introduced through methylation, and the tert-butyl ester is formed by esterification using tert-butyl alcohol and an acid catalyst.
Iodination: The iodine atom is introduced at the 3-position through an electrophilic substitution reaction using iodine and a suitable oxidizing agent.
Chemical Reactions Analysis
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states of the indole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate can be compared with other similar indole derivatives, such as:
tert-Butyl 3-bromo-6-methoxy-1H-indole-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl 3-chloro-6-methoxy-1H-indole-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl 3-fluoro-6-methoxy-1H-indole-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific functional groups and their positions on the indole ring, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl 3-iodo-6-methoxyindole-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-11(15)10-6-5-9(18-4)7-12(10)16/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRAYVCBYJUMFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)OC)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858669 | |
Record name | tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268167-84-5 | |
Record name | tert-Butyl 3-iodo-6-methoxy-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.